molecular formula C13H13ClFNO2S B15112099 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid

Cat. No.: B15112099
M. Wt: 301.76 g/mol
InChI Key: MATFJIZJOUXBSE-UHFFFAOYSA-N
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Description

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid is a chemical compound with the molecular formula C13H12FNO2S It is known for its unique structure, which includes a benzoic acid moiety linked to a fluorinated thiophene ring via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-thiophenemethylamine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The fluorinated thiophene ring can interact with various enzymes or receptors, modulating their activity. The aminomethyl group may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(5-Fluoro-2-methoxyphenyl)methyl]amino}methyl)benzoic acid
  • 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid hydrochloride

Uniqueness

This compound is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid, with the CAS number 1856086-27-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13ClFNO2S\text{C}_{13}\text{H}_{13}\text{ClFNO}_{2}\text{S}

This compound features a thienyl group and an amino group, which may contribute to its biological properties.

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thienyl moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound is thought to interfere with tubulin polymerization, thereby arresting the cell cycle at the G2/M phase. This mechanism is crucial for its anticancer activity as it prevents cancer cells from dividing and proliferating .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Cell Lines : A study evaluated the effects of thienyl-containing compounds on HeLa cells (cervical cancer). Results indicated a significant reduction in cell viability with an IC50 value in the low micromolar range .
  • Docking Studies : Computational docking studies have revealed that these compounds can bind effectively to key targets such as tubulin and COX-2, indicating potential pathways for therapeutic intervention .
  • Toxicity Assessments : While evaluating the safety profile, some derivatives showed moderate toxicity on human dermal fibroblasts (HDF), highlighting the need for further toxicity studies to ensure safety in clinical applications .

Summary of Biological Activity

Activity TypeMechanism of ActionReference
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryInhibition of pro-inflammatory cytokines
ToxicityModerate toxicity on HDF

Properties

Molecular Formula

C13H13ClFNO2S

Molecular Weight

301.76 g/mol

IUPAC Name

4-[[(5-fluorothiophen-2-yl)methylamino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C13H12FNO2S.ClH/c14-12-6-5-11(18-12)8-15-7-9-1-3-10(4-2-9)13(16)17;/h1-6,15H,7-8H2,(H,16,17);1H

InChI Key

MATFJIZJOUXBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)F)C(=O)O.Cl

Origin of Product

United States

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